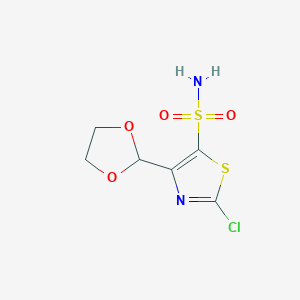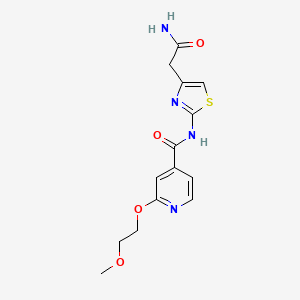
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide, commonly known as AOE-Is, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. AOE-Is are known to inhibit certain enzymes that are involved in various biochemical pathways, making them promising candidates for the treatment of several diseases.
Applications De Recherche Scientifique
Antimicrobial Applications
Research has demonstrated the potential of various derivatives of isonicotinamide in antimicrobial applications. For instance, derivatives synthesized by reacting Schiff base with amino acetic acid showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, fungal strains like Candida Albicans, and the bacterium responsible for tuberculosis, Mycobacterium tuberculosis (Patel, Paliwal, & Bhandari, 2017). These compounds’ structures were confirmed through various spectral data analyses, underpinning their potential in antimicrobial drug development.
Photodynamic Therapy for Cancer Treatment
Another notable application is in the development of photosensitizers for photodynamic therapy (PDT), a treatment for cancer. The synthesis of new zinc phthalocyanine derivatives substituted with benzene sulfonamide groups containing Schiff base showed promising properties as photosensitizers. These derivatives exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent candidates for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Preliminary Antimicrobial Study
Research into the synthesis of 1, 3, 4-thiadiazole derivatives has also uncovered their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. The therapeutic effects of these derivatives have been extensively studied, showing promise for various pathological conditions including inflammation, pain, or hypertension (Ameen & Qasir, 2017).
Antimicrobial Evaluation of Derivatives
Further exploration into the antimicrobial properties of isonicotinamide derivatives, such as the synthesis of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives, has shown good antibacterial activity against Staphylococcus aureus and Escherichia coli (Ramachandran, 2017). These findings indicate the potential of these compounds in the development of new antibacterial agents.
Propriétés
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-21-4-5-22-12-6-9(2-3-16-12)13(20)18-14-17-10(8-23-14)7-11(15)19/h2-3,6,8H,4-5,7H2,1H3,(H2,15,19)(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEOZFBJEQMNLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

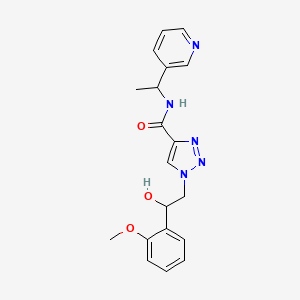
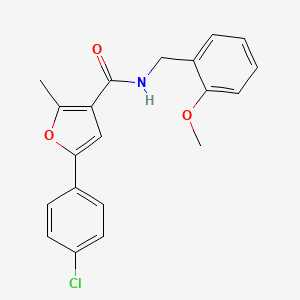
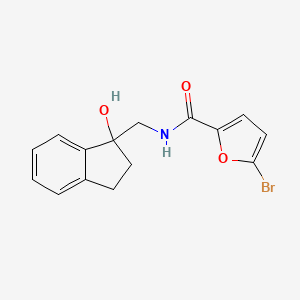
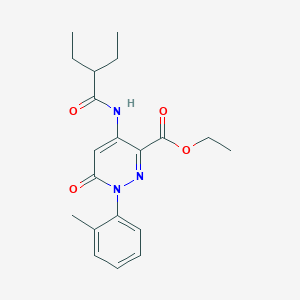
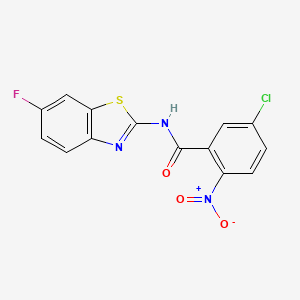
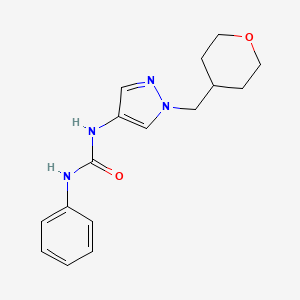


![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)

![N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2400111.png)
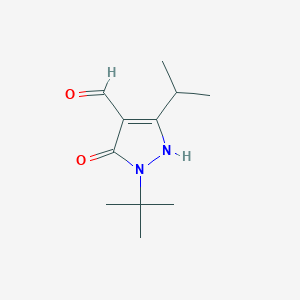
![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)
